molecular formula C21H28O2Si B14584159 CID 78066023

CID 78066023

Cat. No.: B14584159
M. Wt: 340.5 g/mol
InChI Key: YFWQFOIICRPQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066023 (PubChem Compound Identifier: 78066023) is a chemical compound whose structural and analytical characteristics have been investigated using advanced chromatographic and spectroscopic techniques. As depicted in Figure 1 of , its chemical structure includes distinct functional groups and stereochemical features, which were confirmed via gas chromatography-mass spectrometry (GC-MS) and mass spectral analysis .

Properties

Molecular Formula

C21H28O2Si

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H28O2Si/c1-3-5-16-22-21(23-17-6-4-2)24-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15,21H,3-6,16-17H2,1-2H3

InChI Key

YFWQFOIICRPQJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Scientific Research Applications

CID 78066023 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78066023 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066023, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from referenced studies:

Compound (CID) Molecular Formula Structural Features Key Properties Reference
This compound Not explicitly given Likely a steroid or triterpenoid derivative High volatility fraction in CIEO; distinct GC-MS and mass spectral fragmentation
Taurocholic acid (6675) C₂₆H₄₅NO₆S Bile acid conjugate with taurine Substrate for hepatic transporters; amphipathic properties
DHEAS (12594) C₁₉H₂₈O₅S Sulfated steroid hormone (DHEA derivative) Key intermediate in steroidogenesis; regulates neurosteroid activity
Oscillatoxin D (101283546) C₃₉H₆₀O₈ Polyketide toxin with macrocyclic lactone Cytotoxic activity; marine natural product
Betulinic acid (64971) C₃₀H₄₈O₃ Pentacyclic triterpenoid Anticancer and antiviral properties; modulates apoptosis

Key Findings:

Structural Diversity: this compound shares a steroidal/triterpenoid backbone with compounds like DHEAS (CID 12594) and betulinic acid (CID 64971), as inferred from GC-MS fragmentation patterns . However, unlike DHEAS, it lacks sulfation, which may reduce its polarity and alter receptor binding .

Functional Implications :

  • Taurocholic acid (CID 6675) and this compound both partition into specific fractions during distillation, suggesting shared hydrophobicity. However, taurocholic acid’s taurine conjugate enhances solubility for biliary excretion, a feature absent in this compound .
  • Betulinic acid (CID 64971) exhibits marked bioactivity in apoptosis induction, while this compound’s biological role remains uncharacterized, highlighting a gap for future research .

Analytical Signatures :

  • Mass spectral data for this compound () show unique fragmentation pathways compared to oscillatoxin derivatives, likely due to differences in oxygenation and ring systems .

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